3,4-Difluoro-2,6-diiodophenol
Description
3,4-Difluoro-2,6-diiodophenol is a halogenated phenolic compound featuring two fluorine atoms at the 3- and 4-positions and iodine atoms at the 2- and 6-positions of the aromatic ring. Halogenated phenols are often studied for their bioactivity, including larvicidal and antimicrobial properties, due to their enhanced lipophilicity and stability compared to non-halogenated counterparts .
Properties
IUPAC Name |
3,4-difluoro-2,6-diiodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F2I2O/c7-2-1-3(9)6(11)5(10)4(2)8/h1,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJXITPNMWRFFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1I)O)I)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F2I2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673122 | |
| Record name | 3,4-Difluoro-2,6-diiodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228093-47-7 | |
| Record name | 3,4-Difluoro-2,6-diiodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-2,6-diiodophenol typically involves the iodination of a fluorinated phenol. A common method includes the reaction of a phenol derivative with iodine in the presence of sodium bicarbonate in water at room temperature for 24 hours . The reaction mixture is then treated with a saturated aqueous solution of sodium thiosulfate, followed by extraction with dichloromethane or diethyl ether. The organic layers are combined, washed, dried, and the solvent is removed under vacuum to yield the product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3,4-Difluoro-2,6-diiodophenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The phenolic group can participate in oxidation and reduction reactions under suitable conditions.
Common Reagents and Conditions:
Substitution: Reagents such as organometallic compounds or halogenating agents can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while oxidation can produce quinones.
Scientific Research Applications
3,4-Difluoro-2,6-diiodophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and biological pathways.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,4-Difluoro-2,6-diiodophenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 3,4-difluoro-2,6-diiodophenol with structurally similar phenolic compounds, emphasizing substituent effects on toxicity and physicochemical properties.
Key Observations :
- Halogen Type and Position: Chlorine at the 4-position (e.g., 4-chloro-2,6-diiodophenol) significantly increases toxicity compared to iodine-only analogs, likely due to stronger electron-withdrawing effects. Fluorine’s smaller size and higher electronegativity in this compound may influence hydrogen bonding and metabolic pathways differently .
- Synthetic Routes: Iodination of phenolic compounds often proceeds selectively under mild, aqueous conditions (e.g., 2,6-diiodophenol synthesis), reducing environmental impact . Similar methods may apply to the target compound.
Toxicity and Environmental Impact
- Aedes aegypti Bioassays: 4-Chloro-2,6-diiodophenol and 4-hydroxy-3,5-diiodoacetophenone exhibit 100% inhibition of egg hatching at 120 mg/L, outperforming 2,6-diiodophenol (10% hatching). This suggests that electron-withdrawing groups (Cl, COCH3) enhance larvicidal activity .
- Regulatory frameworks (e.g., ECHA’s substance infocards) may classify such compounds as substances of very high concern (SVHC) if persistent or bioaccumulative .
Physicochemical and Analytical Data
- Spectroscopic Characterization : Similar compounds (e.g., BODIPY derivatives with diiodo and difluoro substituents) are characterized via $ ^1H $/$ ^{13}C $ NMR and ESI-TOF mass spectrometry, confirming purity and structural integrity .
- Thermal Stability: Halogenated phenols typically exhibit higher melting points and stability compared to non-halogenated analogs, as seen in 3,4-dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran derivatives .
Biological Activity
3,4-Difluoro-2,6-diiodophenol (DFDIP) is a halogenated phenolic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 366.88 g/mol. The presence of multiple halogen substituents (fluorine and iodine) in the ortho positions significantly influences its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that halogenated phenols exhibit significant antimicrobial properties. DFDIP has been studied for its inhibitory effects against various bacterial strains. Notably:
- Inhibition of Bacterial Growth : DFDIP demonstrated activity against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, showing effective inhibition at low concentrations.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that DFDIP could serve as a scaffold for developing new antimicrobial agents.
Antiviral Activity
DFDIP's antiviral potential has also been explored, particularly in the context of RNA viruses. In vitro studies have shown that compounds with similar structural motifs can inhibit viral replication through mechanisms such as interference with viral polymerases or inhibition of host cell pathways essential for viral entry.
- Example Study : A study on fluorinated nucleosides revealed that modifications in the sugar moiety could enhance antiviral activity while reducing cytotoxicity to host cells. This principle may extend to DFDIP, suggesting potential applications in antiviral drug development.
The biological activity of DFDIP can be attributed to several mechanisms:
- Halogen Bonding : The presence of fluorine and iodine atoms can facilitate unique interactions with biological macromolecules, enhancing binding affinity and specificity.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in microbial cells, leading to cell death.
- Enzyme Inhibition : DFDIP may inhibit key enzymes involved in bacterial metabolism or viral replication, although specific targets require further investigation.
Case Study 1: Antimicrobial Efficacy
In a comparative study on various halogenated phenols, DFDIP was found to be more effective than its non-halogenated counterparts in inhibiting bacterial growth. The study utilized a range of concentrations and assessed the time-dependent effects on bacterial viability.
Case Study 2: Antiviral Screening
A recent screening of several fluorinated compounds revealed that DFDIP exhibited moderate activity against certain RNA viruses. The study employed plaque reduction assays to quantify viral titers post-treatment, indicating that DFDIP could reduce viral load effectively at specific concentrations.
Q & A
Basic: What are the recommended methods for synthesizing 3,4-Difluoro-2,6-diiodophenol with high regioselectivity?
Answer:
Synthesis typically involves sequential halogenation of a phenolic precursor. A common approach is:
- Step 1 : Fluorination of 2,6-diiodophenol using a fluorinating agent (e.g., Selectfluor®) under anhydrous conditions to introduce fluorine atoms at the 3- and 4-positions.
- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate) to isolate the desired product.
Key considerations : - Temperature control (0–5°C) minimizes side reactions during fluorination .
- Use of iodine-protecting groups (e.g., acetyl) prevents displacement of iodine during fluorination .
Validation : Confirm regioselectivity via NMR and LC-MS to ensure no positional isomerization .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR : Identifies aromatic proton environments; expect a singlet for symmetry-equivalent protons at positions 2 and 6.
- NMR : Distinguishes fluorine atoms at positions 3 and 4; coupling constants () indicate spatial proximity .
- HRMS (ESI-TOF) : Validates molecular weight (expected [M-H] peak at m/z 423.78).
- X-ray crystallography : Resolves crystal packing and confirms iodine/fluorine positions, though crystallization requires slow evaporation from DCM/hexane .
Advanced: How can researchers resolve contradictions in reported bioactivity data for halogenated phenols like this compound?
Answer:
Contradictions often arise from variations in:
- Purity : Impurities (e.g., residual solvents, dehalogenated byproducts) skew bioassays. Validate purity via HPLC (>98%) and elemental analysis .
- Isomer presence : Positional isomers (e.g., 2,4-difluoro derivatives) may coexist. Use preparative TLC or HPLC to isolate isomers .
- Assay conditions : Standardize bioactivity tests (e.g., larvicidal assays against Aedes aegypti) using WHO protocols to ensure reproducibility .
Example : In larvicidal studies, 4-chloro-2,6-diiodophenol showed higher toxicity than 2,6-diiodophenol, highlighting substituent-dependent effects .
Advanced: What computational strategies are suitable for predicting the reactivity of this compound in photodynamic therapy (PDT)?
Answer:
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electron-transfer efficiency. Substituents like iodine enhance intersystem crossing, promoting singlet oxygen () generation .
- TD-DFT : Simulate UV-vis absorption spectra to optimize excitation wavelengths (e.g., ~500 nm for BODIPY-iodine conjugates) .
- Solvent effects : Include polarizable continuum models (PCM) for dichloromethane or water to refine quantum yield predictions .
Basic: How should this compound be stored to prevent degradation?
Answer:
- Storage conditions :
- Stability monitoring : Perform monthly LC-MS checks for degradation products (e.g., loss of iodine signals) .
Advanced: What environmental impact assessment strategies apply to this compound?
Answer:
- Degradation studies :
- Ecotoxicology : Evaluate acute toxicity using Daphnia magna (EC) and Artemia salina (LC). Compare to structurally similar chlorophenols (e.g., 3,4-dichlorophenol, LC = 2.1 mg/L) .
Advanced: How can isotopic labeling (e.g., 13C^{13}\text{C}13C, 2H^{2}\text{H}2H) aid in mechanistic studies of this compound?
Answer:
- Tracer studies : Synthesize -labeled derivatives to track metabolic pathways in bacterial degradation assays .
- Kinetic isotope effects (KIE) : Use labeling at hydroxyl groups to probe rate-determining steps (e.g., deprotonation in electrophilic substitutions) .
- Validation : Isotopic purity (>98%) must be confirmed via isotope-ratio mass spectrometry (IRMS) .
Basic: What are the challenges in scaling up the synthesis of this compound for bulk research use?
Answer:
- Halogenation scalability : Iodination requires stoichiometric control to avoid polyhalogenation. Flow chemistry systems improve yield consistency .
- Cost : Iodine sources (e.g., N-iodosuccinimide) are expensive; optimize reagent recovery .
- Safety : Handle fluorine gas or HF-generating reagents in specialized fume hoods with calcium gluconate gel on standby .
Advanced: How does the electronic effect of fluorine and iodine substituents influence the acidity of this compound?
Answer:
- Fluorine : Strong electron-withdrawing effect increases acidity (pKa ~6.5 vs. phenol’s pKa ~10).
- Iodine : Less electronegative but polarizable; its resonance effect slightly reduces acidity compared to chlorine derivatives.
Method : Measure pKa via potentiometric titration in water/ethanol (1:1). Compare to DFT-calculated Mulliken charges .
Advanced: What strategies optimize the use of this compound in coordination chemistry?
Answer:
- Ligand design : The phenol oxygen and iodine atoms can bind transition metals (e.g., Pd, Cu). Synthesize complexes via reflux in ethanol with metal salts (e.g., CuCl).
- Characterization : Use XAS (X-ray absorption spectroscopy) to confirm metal-ligand bonding .
- Applications : Test catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
